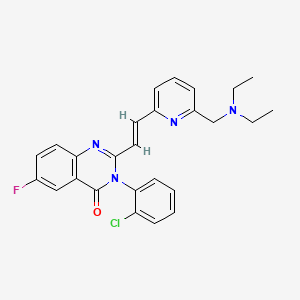

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-

描述

CP-465022 是一种有效的、选择性的 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体非竞争性拮抗剂。 该化合物已显示出显著的抗惊厥活性,并被用作研究 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体在生理和病理生理过程中的作用的工具 .

准备方法

CP-465022 的合成涉及多个步骤。 该化合物为晶体固体,由于喹唑啉-4-酮结构上 2-氯苯基取代基的旋转受限而具有手性 。 详细的合成路线和反应条件为专有信息,未在公开文献中广泛披露。 工业生产方法通常涉及在受控条件下进行大规模合成,以确保高纯度和高产率 .

化学反应分析

CP-465022 经历各种化学反应,主要集中在其与 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体的相互作用。 已知它以 25 nM 的 IC50 值抑制大鼠皮质神经元中海人酸诱导的反应 。 该化合物不会显着影响峰值 N-甲基-D-天冬氨酸诱导的电流,但会降低在 N-甲基-D-天冬氨酸施用期间测量的电流 。 这些反应中常用的试剂和条件包括二甲基亚砜作为溶剂和受控温度条件 。 这些反应形成的主要产物通常是目标受体的抑制形式 .

科学研究应用

The compound "4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-" also known as CP-465022, has the molecular formula and a molecular weight of 462.9 g/mol .

IUPAC Name: 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one .

InChI Key: HYHNPUGUPISSQO-FYWRMAATSA-N .

SMILES: CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl .

While the provided search results do not offer specific applications of CP-465022, they do provide information on similar compounds and the general class of 4(3H)-Quinazolinones, which can be helpful in understanding potential applications.

General Information on Quinazolinones:

- Synthesis: 4(3H)-Quinazolinones can be synthesized from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination .

- Anti-inflammatory Agents: Novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives have been synthesized and evaluated as multi-target anti-inflammatory agents . These compounds have shown inhibitory activity against both COX-1 and COX-2 enzymes in vitro .

Human Biomonitoring Programs:

作用机制

相似化合物的比较

CP-465022 由于其作为 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体非竞争性拮抗剂的高度选择性和效力而独一无二。 类似的化合物包括:

2,3-二羟基-6-硝基-7-磺酰胺基-苯并(F)喹喔啉: 另一种具有神经保护特性的 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体拮抗剂.

6-(1H-咪唑-1-基)-7-硝基-2,3(1H,4H)-喹喔啉二酮盐酸盐: 一种结构相关的化合物,对 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体具有类似的抑制作用.

[1,2,3,4-四氢-7-吗啉基-2,3-二氧代-6-(三氟甲基)喹喔啉-1-基]甲基膦酸酯: 另一种有效的 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体拮抗剂,用于神经保护研究.

生物活性

The compound 4(3H)-quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro- belongs to a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure features a quinazolinone core with various substituents that influence its biological activity. The presence of the diethylamino group and the chlorophenyl moiety are particularly noteworthy as they can enhance pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, research indicates that modifications to the quinazolinone structure can lead to significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain quinazolinone derivatives exhibited potent activity against pancreatic cancer cells by inducing cell cycle arrest and apoptosis .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Inhibition of DNA repair |

| Compound B | Hepatocellular Carcinoma | 7.5 | Induction of apoptosis |

| Compound C | Pancreatic Cancer | 4.0 | Cell cycle arrest |

Antibacterial and Antimicrobial Activity

4(3H)-quinazolinones have also been investigated for their antibacterial properties. Studies reveal that these compounds show significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 15 | Compound A |

| Escherichia coli | 32 | Compound B |

| Streptococcus pneumoniae | 10 | Compound C |

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has shown that certain derivatives can reduce inflammation in animal models effectively .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is heavily influenced by their chemical structure. Substituents at various positions on the quinazolinone ring can enhance or diminish activity:

- Position 2 : Substituents such as methyl or phenyl groups can influence solubility and binding affinity.

- Position 3 : The introduction of halogens (e.g., fluorine) has been shown to increase potency against specific targets.

- Position 6 : The presence of electron-donating groups enhances interaction with biological targets.

Case Studies

- Anticancer Efficacy : A study involving a series of synthesized quinazolinone derivatives demonstrated that compounds with a diethylamino substitution showed superior activity against cervical cancer cells compared to standard treatments .

- Antibacterial Mechanism : Another investigation focused on the antibacterial action of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing a novel mechanism involving inhibition of bacterial protein synthesis .

属性

IUPAC Name |

3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNPUGUPISSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173759 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199655-36-2 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。